molecular formula C24H23N3O2 B12893066 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole

2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole

Katalognummer: B12893066
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: AKSRLZQJPXIHAH-FGZHOGPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is a complex organic compound that features a pyrrole core substituted with two oxazoline groups

Vorbereitungsmethoden

The synthesis of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole with oxazoline derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazoline rings. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole involves its interaction with specific molecular targets. The oxazoline rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrrole derivatives and oxazoline-containing molecules. Compared to these compounds, 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:

Eigenschaften

Molekularformel

C24H23N3O2

Molekulargewicht

385.5 g/mol

IUPAC-Name

(4S)-4-phenyl-2-[[5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H23N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-12,21-22,25H,13-16H2/t21-,22-/m1/s1

InChI-Schlüssel

AKSRLZQJPXIHAH-FGZHOGPDSA-N

Isomerische SMILES

C1[C@@H](N=C(O1)CC2=CC=C(N2)CC3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1C(N=C(O1)CC2=CC=C(N2)CC3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.